N-[2-[(4-Fluorophenyl)amino]ethyl]adamantane-1-carboxamide
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Overview
Description
N-[2-[(4-Fluorophenyl)amino]ethyl]adamantane-1-carboxamide is a compound that belongs to the class of adamantane derivatives. Adamantane derivatives are known for their unique structural properties and have diverse applications in medicinal chemistry, catalyst development, and nanomaterials . This compound, in particular, features a fluorophenyl group and an aminoethyl chain attached to the adamantane core, which imparts specific chemical and biological properties.
Preparation Methods
The synthesis of N-[2-[(4-Fluorophenyl)amino]ethyl]adamantane-1-carboxamide can be achieved through various synthetic routes. One common method involves the alkylation of adamantane derivatives with appropriate reagents. For instance, the reaction of 1-adamantylamine with 4-fluorobenzyl chloride under basic conditions can yield the desired product . Industrial production methods often involve optimizing reaction conditions to achieve high yields and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction.
Chemical Reactions Analysis
N-[2-[(4-Fluorophenyl)amino]ethyl]adamantane-1-carboxamide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Scientific Research Applications
N-[2-[(4-Fluorophenyl)amino]ethyl]adamantane-1-carboxamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: Due to its unique structure, it has been explored for its potential therapeutic applications, including as a drug candidate for treating various diseases.
Mechanism of Action
The mechanism of action of N-[2-[(4-Fluorophenyl)amino]ethyl]adamantane-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound has been shown to induce cell cycle arrest and apoptosis in cancer cells, inhibit inflammation, and improve insulin sensitivity. It also exhibits anti-angiogenic effects, making it a potential therapeutic agent in the treatment of cancer.
Comparison with Similar Compounds
N-[2-[(4-Fluorophenyl)amino]ethyl]adamantane-1-carboxamide can be compared with other adamantane derivatives, such as:
Amantadine: Known for its antiviral properties, particularly against influenza A virus.
Memantine: Used in the treatment of Alzheimer’s disease due to its neuroprotective effects.
Rimantadine: Another antiviral agent similar to amantadine but with a different pharmacokinetic profile.
These compounds share the adamantane core structure but differ in their functional groups and specific applications, highlighting the versatility and uniqueness of this compound.
Properties
CAS No. |
71458-52-1 |
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Molecular Formula |
C19H25FN2O |
Molecular Weight |
316.4 g/mol |
IUPAC Name |
N-[2-(4-fluoroanilino)ethyl]adamantane-1-carboxamide |
InChI |
InChI=1S/C19H25FN2O/c20-16-1-3-17(4-2-16)21-5-6-22-18(23)19-10-13-7-14(11-19)9-15(8-13)12-19/h1-4,13-15,21H,5-12H2,(H,22,23) |
InChI Key |
KXINDUXQGRRFAG-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C(=O)NCCNC4=CC=C(C=C4)F |
Origin of Product |
United States |
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